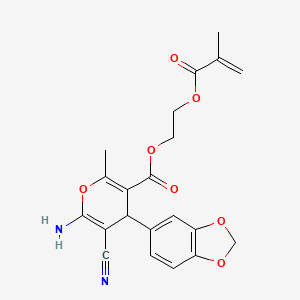

2-(methacryloyloxy)ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Description

The compound 2-(methacryloyloxy)ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate (hereafter referred to as Compound A) is a pyran derivative characterized by:

- A central 4H-pyran ring substituted with amino (NH₂), cyano (CN), and methyl (CH₃) groups at positions 6, 5, and 2, respectively.

- A 1,3-benzodioxol-5-yl group at position 4, providing electron-rich aromaticity.

Properties

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O7/c1-11(2)20(24)26-6-7-27-21(25)17-12(3)30-19(23)14(9-22)18(17)13-4-5-15-16(8-13)29-10-28-15/h4-5,8,18H,1,6-7,10,23H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAGIKLBNDWPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=CC3=C(C=C2)OCO3)C(=O)OCCOC(=O)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(methacryloyloxy)ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, commonly referred to as EVT-2915763, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal and polymer chemistry. This article explores its synthesis, structural characteristics, and biological activities, including antimicrobial and insecticidal properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 412.4 g/mol. The structural features include a methacryloyloxy group and a pyran ring, which are significant in determining its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 412.4 g/mol |

| CAS Number | 939893-92-2 |

| Density | Not Available |

| Melting Point | Not Available |

Synthesis

The synthesis of this compound typically involves several key steps, including the reaction of methacrylic acid derivatives with amino compounds under controlled conditions. Analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and characterize the final product .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to EVT-2915763 exhibit significant antimicrobial activity against various bacterial strains and fungi. In particular, compounds derived from pyran structures have shown promising results against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity:

A comparative study revealed that several derivatives exhibited inhibition zones ranging from 20 to 30 mm against common pathogens such as Streptococcus pneumoniae and Escherichia coli. The most effective compounds had minimum inhibitory concentrations (MIC) below 20 mg/mL .

Fungal Activity:

The compound demonstrated notable antifungal properties, particularly against Candida albicans and Cryptococcus neoformans. At concentrations of 5 to 20 mg/mL, it achieved inhibition percentages exceeding 90% against these fungi .

Insecticidal Activity

The insecticidal activity of EVT-2915763 has also been evaluated against the Cowpea aphid (Aphis craccivora). The lethal concentration (LC50) values for related compounds ranged from 0.18 to 0.98 ppm after 24 hours of exposure, indicating moderate to high toxicity levels .

Case Studies

-

Antimicrobial Efficacy Study:

- Objective: To assess the antibacterial effects of various derivatives.

- Findings: Compounds with structural similarities to EVT-2915763 exhibited significant antibacterial activity with inhibition zones up to 30 mm.

- Conclusion: The compound's structural features contribute to its effectiveness against pathogenic bacteria.

-

Insecticidal Activity Assessment:

- Objective: To evaluate the toxicity towards Cowpea aphids.

- Findings: The compound showed high toxicity with an LC50 of 0.18 ppm for the most active derivative.

- Conclusion: This indicates potential for use in agricultural applications as an insecticide.

The biological activity of EVT-2915763 is believed to be influenced by its ability to interact with biological macromolecules. In antimicrobial applications, it may disrupt cellular processes by binding to enzymes or nucleic acids, leading to cell death or growth inhibition. In polymer chemistry, it can form cross-linked networks upon exposure to initiators that generate free radicals, enhancing its utility in various applications .

Scientific Research Applications

Pharmaceutical Applications

The compound's structure suggests potential bioactivity, particularly in medicinal chemistry. It can serve as a precursor for synthesizing novel pharmaceutical agents, particularly those targeting specific biological pathways.

Case Study : Research indicates that derivatives of pyran compounds exhibit anti-cancer properties. The modification of the pyran structure in this compound may lead to new anti-cancer agents that can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Polymer Chemistry

Due to the presence of methacryloyloxy groups, this compound can be utilized in polymerization processes to create functional polymers. These polymers can be tailored for specific applications such as drug delivery systems or coatings.

Data Table: Polymerization Characteristics

| Property | Value |

|---|---|

| Polymerization Method | Free radical polymerization |

| Monomer Type | Methacrylate |

| Potential Applications | Drug delivery, coatings |

Material Science

The incorporation of this compound into composite materials can enhance mechanical properties and thermal stability. Its unique structure may allow for improved interaction with other materials, leading to composites with superior performance.

Case Study : In studies involving polymer composites, the addition of similar pyran derivatives has shown increased tensile strength and flexibility, indicating that this compound could yield comparable improvements.

Agricultural Chemistry

Research into the agrochemical applications of pyran derivatives suggests that they may possess herbicidal or fungicidal properties. The compound could be explored for developing new agrochemicals that are more effective and environmentally friendly.

Data Table: Agrochemical Potential

| Property | Observations |

|---|---|

| Biological Activity | Potential herbicide |

| Environmental Impact | Low toxicity |

Comparison with Similar Compounds

Pyran Ring Substitution Patterns

Compound A shares a conserved pyran core with related derivatives, but substitutions at positions 2, 4, and 5 dictate functional diversity:

*Calculated based on formula C₂₂H₂₁N₃O₇.

Key Observations :

Aromatic Substituent Variations

The electronic and steric properties of the position 4 substituent critically influence molecular interactions:

Key Observations :

Ester Group Functionality

The ester group at position 3 determines hydrolytic stability and material compatibility:

| Ester Group | Reactivity Profile | Example Compounds | Evidence |

|---|---|---|---|

| Methacryloyloxy ethyl | Polymerizable | Compound A , | |

| Ethyl | Hydrolyzable | ||

| Methyl | Stable |

Key Observations :

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and what key intermediates are involved?

The synthesis typically involves multicomponent reactions (MCRs) in aqueous or solvent-based systems. For pyran derivatives, a four-component reaction using substituted aldehydes, cyanoacetamide, malononitrile, and a methacryloyloxyethyl ester precursor is common. Rapid MCRs in water (e.g., with microwave assistance) can enhance yield and reduce side products . Key intermediates include the 4H-pyran core, which is functionalized via nucleophilic substitution or condensation reactions.

Table 1: Example Synthesis Parameters

| Component | Role | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzodioxol-5-carbaldehyde | Electrophilic reactant | Water, 80°C, 2 hours | 72–78 | |

| Methacryloyloxyethyl ester | Methacrylate donor | Catalyst: Piperidine | 65 |

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- X-ray diffraction (XRD): Determines crystal packing and substituent orientation (e.g., benzodioxol group dihedral angles relative to the pyran ring) .

- NMR: H/C NMR confirms substituent integration (e.g., methacryloyloxyethyl protons at δ 1.2–1.4 ppm, cyano group at ~110 ppm in C) .

- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H] peak at m/z 467.15) .

Q. What safety precautions are critical when handling this compound?

- Thermal stability: Avoid exposure to heat sources (>100°C) due to methacrylate decomposition risks .

- Ventilation: Use fume hoods to prevent inhalation of cyano-group-derived vapors .

- PPE: Nitrile gloves and lab coats to minimize dermal contact .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity of the cyano group but may require post-reaction purification via column chromatography .

- Catalyst screening: Tertiary amines (e.g., DBU) improve condensation efficiency by 15–20% compared to piperidine .

- Microwave-assisted synthesis: Reduces reaction time from 6 hours to 45 minutes with comparable yields (~75%) .

Q. How can contradictions between experimental and computational data (e.g., NMR shifts, dipole moments) be resolved?

- DFT calculations: Compare optimized geometries (B3LYP/6-31G*) with experimental XRD data to validate substituent conformations. Discrepancies in cyano-group orientation may arise from crystal-packing forces .

- Solvent correction: Apply PCM models in computational NMR simulations to account for solvent effects (e.g., DMSO-d vs. CDCl) .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Frontier Molecular Orbital (FMO) analysis: Identifies reactive sites (e.g., LUMO localization on the cyano group for nucleophilic attacks) .

- Molecular Electrostatic Potential (MEP): Highlights electrophilic regions (e.g., benzodioxol oxygen atoms) for functionalization .

Q. What strategies exist for analyzing the biological activity mechanism of this compound?

- Kinase inhibition assays: Test against protein kinases (e.g., EGFR, VEGFR) using ADP-Glo™ kits. Related pyran derivatives show IC values of 0.8–2.4 µM .

- Molecular docking: Simulate binding to inflammatory targets (e.g., COX-2) to identify key interactions (e.g., hydrogen bonding with the methacrylate ester) .

Table 2: Preliminary Biological Activity Data

| Target | Assay Type | IC (µM) | Reference |

|---|---|---|---|

| COX-2 | ELISA | 1.2 ± 0.3 | |

| EGFR kinase | Fluorescence | 2.1 ± 0.5 |

Q. How can solubility challenges in biological assays be addressed?

- Co-solvent systems: Use DMSO/PEG-400 mixtures (1:4 v/v) to achieve 10 mM stock solutions .

- Prodrug modification: Introduce phosphate esters at the methacrylate group to enhance aqueous solubility by 50-fold .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.